![molecular formula C17H23ClN4O2 B2524679 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride CAS No. 1323601-97-3](/img/structure/B2524679.png)
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride
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Description
The compound "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including antiparasitic and antimicrobial activities. The compound incorporates a 1-methyl-1H-imidazol-2-yl group and a m-tolyloxy substituent, which may contribute to its pharmacological properties.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, novel piperazine derivatives can be synthesized through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using a sulfate ion on yttrium oxide as a catalyst in ethanol . Although the specific synthesis of "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride" is not detailed in the provided papers, these methods offer insights into potential synthetic routes.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry. These techniques provide information about the functional groups, the molecular framework, and the substitution pattern of the compound. For example, the novel piperazine derivatives synthesized in one study were characterized by these methods to confirm their structures .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. Electrochemical synthesis based on the oxidation of piperazine derivatives in the presence of nucleophiles has been demonstrated. The electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted piperazine derivatives . This indicates that the piperazine core can be functionalized through electrochemical methods, which may be applicable to the synthesis of "1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. The hydrochloride form of piperazine derivatives, as mentioned in the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, suggests that these compounds are likely to be soluble in water and may have improved stability and bioavailability . The antimicrobial activity of some piperazine derivatives also indicates that these compounds can interact with biological targets, which is a critical aspect of their chemical properties .
Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of azole-containing piperazine derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated moderate to significant activity against various strains, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Anti-HIV Activity
Derivatives of nitroimidazoles, including piperazine-linked structures similar to the compound of interest, have been synthesized and assessed for their anti-HIV properties. These compounds showed promise in inhibiting HIV-1 and HIV-2 in MT-4 cells, suggesting their potential in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anti-Inflammatory Activity
Novel compounds incorporating piperazine and bis-thiazole moieties, structurally related to the compound , were synthesized and evaluated for their anti-inflammatory activities. Some synthesized compounds showed significant in-vitro and in-vivo anti-inflammatory activities, comparable to standard drugs like diclofenac and ibuprofen (Ahmed, Molvi, & Khan, 2017).
Electrochemical Synthesis and Characterization
Research on electrochemical synthesis involving piperazine derivatives has led to the development of new compounds with potential for further chemical modifications and applications in various fields, including drug discovery and material science (Amani & Nematollahi, 2012).
Antimicrobial and Antimalarial Activity
Sulfonamide and amide derivatives containing piperazine rings have been synthesized and screened for their antimicrobial activity against various bacterial strains, as well as for antifungal and antimalarial activities. This highlights the versatility of piperazine-containing compounds in addressing a wide range of infectious diseases (Bhatt, Kant, & Singh, 2016).
properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-14-4-3-5-15(12-14)23-13-16(22)20-8-10-21(11-9-20)17-18-6-7-19(17)2;/h3-7,12H,8-11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUPGCAWINTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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